Cas no 1007798-75-5 (N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine)

N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core linked to a pyridinylmethylamine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's rigid benzoxazole framework enhances stability, while the pyridine moiety offers potential for coordination chemistry and hydrogen bonding interactions. Its synthetic versatility allows for further functionalization, enabling applications in ligand design, catalysis, and bioactive molecule development. The compound's well-defined structure and reactivity profile make it a promising candidate for studies in medicinal chemistry and material science.
N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine structure
1007798-75-5 structure
Product Name:N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine
CAS No:1007798-75-5
MF:C13H11N3O
MW:225.245942354202
CID:4558970
Update Time:2025-05-20

N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine
    • 2-Benzoxazolamine, N-(2-pyridinylmethyl)-
    • N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine
    • Inchi: 1S/C13H11N3O/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16)
    • InChI Key: XNMHMFQXUBWEOY-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2N=C1NCC1=NC=CC=C1

Computed Properties

  • Exact Mass: 225.090212g/mol
  • Monoisotopic Mass: 225.090212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 225.25g/mol
  • XLogP3: 2.3
  • Topological Polar Surface Area: 51Ų

N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine Security Information

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Additional information on N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine

Comprehensive Overview of N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine (CAS No. 1007798-75-5): Properties, Applications, and Research Insights

N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine (CAS No. 1007798-75-5) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features. This compound combines a pyridine ring with a benzoxazole moiety, creating a versatile scaffold for drug discovery and functional material design. Researchers are particularly interested in its potential as a kinase inhibitor or ligand for metal coordination, aligning with current trends in targeted therapy and catalytic applications.

The molecular structure of N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine features a hydrogen bond acceptor-donor system, which is critical for its interactions with biological targets. This characteristic makes it a valuable candidate for medicinal chemistry projects, especially in the development of small-molecule therapeutics for inflammatory diseases or neurological disorders—topics frequently searched in academic and industrial databases. Its planar aromatic system also contributes to potential applications in organic electronics, such as OLEDs or photovoltaic materials, addressing the growing demand for sustainable energy solutions.

Recent studies highlight the compound's role in high-throughput screening libraries, where its privileged structure serves as a starting point for lead optimization. The pyridine-benzoxazole hybrid core demonstrates notable binding affinity to various enzymatic targets, including those involved in epigenetic regulation—a hot topic in oncology research. Computational chemistry analyses suggest that modifications to the amine linker or aryl substituents could enhance its bioavailability or selectivity, answering common queries about structure-activity relationships (SAR) in drug design forums.

From a synthetic chemistry perspective, CAS 1007798-75-5 is typically prepared via condensation reactions between 2-aminopyridine derivatives and benzoxazole precursors. Optimization of this process often involves green chemistry principles, such as microwave-assisted synthesis or catalyst-free conditions—methods increasingly searched by environmentally conscious researchers. The compound's thermal stability and solubility profile (logP ~2.5) make it suitable for diverse formulation strategies, addressing formulation scientists' frequent questions about drug-like properties.

In material science applications, the π-conjugated system of N-(Pyridin-2-yl)methyl-1,3-benzoxazol-2-amine enables interesting photophysical properties, with absorption maxima typically around 300-350 nm. This aligns with industry interest in UV-absorbing materials for coatings or sensors. Patent literature reveals its incorporation into coordination polymers for gas storage or separation technologies—areas gaining traction due to climate change mitigation efforts.

Quality control of CAS 1007798-75-5 requires advanced analytical techniques like HPLC-MS and NMR spectroscopy, with particular attention to regioisomeric purity—a common concern among purchasers of fine chemicals. The compound's storage stability under inert atmospheres and its compatibility with common organic solvents are frequently discussed in supplier technical documents, addressing practical questions from laboratory users.

Future research directions for this compound may explore its supramolecular chemistry applications or its potential as a fluorescent probe for biological imaging—both trending topics in interdisciplinary research. The scalability of its synthesis and derivatization possibilities continue to be active areas of investigation, particularly for academic groups focusing on fragment-based drug discovery or molecular engineering.

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